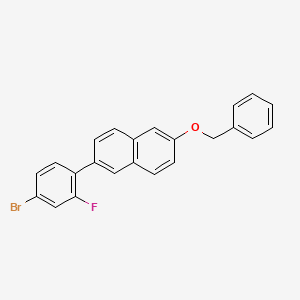

2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene

描述

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-6-phenylmethoxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16BrFO/c24-20-9-11-22(23(25)14-20)19-7-6-18-13-21(10-8-17(18)12-19)26-15-16-4-2-1-3-5-16/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDLNZCKNVCBFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(C=C3)C4=C(C=C(C=C4)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene typically involves multi-step organic reactions. One common method includes the following steps:

Naphthalene Derivatization: Starting with a naphthalene derivative, the benzyloxy group is introduced via a nucleophilic substitution reaction.

Bromination and Fluorination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反应分析

Types of Reactions

2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to remove halogens or reduce double bonds within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace existing functional groups with new ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or bromine (Br2) for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with fewer substituents.

科学研究应用

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions. The ability to modify its functional groups makes it a valuable tool in synthetic organic chemistry .

Biology

In biological research, this compound is utilized in developing fluorescent probes for biological imaging. Its structural features enable it to interact with biological targets, potentially modulating enzyme activity or receptor interactions . This property is particularly useful in real-time visualization of cellular processes.

Industry

The compound has potential applications in the production of organic light-emitting diodes (OLEDs) and other advanced materials. Its electronic properties make it suitable for use in display technologies, contributing to advancements in optoelectronic devices .

Case Studies

-

Fluorescent Probes Development:

Research indicates that derivatives based on this compound can be optimized for enhanced fluorescence properties, aiding in cellular imaging techniques that allow researchers to study dynamic biological processes. -

Organic Electronics:

Studies have demonstrated the efficacy of this compound in OLED applications, showcasing its potential to improve light emission efficiency and color purity in display technologies .

作用机制

The mechanism of action of 2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include signal transduction pathways that regulate cellular functions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogs

Three naphthalene-based analogs are selected for comparison based on substituent diversity and relevance:

*Hypothetical values based on structural analysis.

Substituent-Driven Differences

Halogen vs. Nitro Groups

- Target Compound: The 4-bromo-2-fluorophenyl group introduces both bromine (atomic radius: 1.85 Å) and fluorine (atomic radius: 0.64 Å), which increase molecular weight and lipophilicity compared to simpler halogenated analogs.

- 2-Butoxy-6-(4-nitrophenyl)naphthalene: The nitro group (-NO₂) is strongly electron-withdrawing, making this compound more reactive in electrophilic substitutions or reduction reactions compared to halogenated analogs. However, nitro groups may reduce metabolic stability in biological systems compared to halogens .

Benzyloxy vs. Butoxy Ethers

- Butoxy Group : The longer aliphatic chain in butoxy increases hydrophobicity but reduces aromatic conjugation, which may lower thermal stability compared to benzyloxy-containing analogs .

生物活性

2-(Benzyloxy)-6-(4-bromo-2-fluorophenyl)naphthalene is a synthetic compound that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Molecular Formula: C_{19}H_{16}BrF

Molecular Weight: 349.24 g/mol

Structural Features: This compound features a naphthalene core substituted with both a benzyloxy group and a bromo-fluorophenyl moiety, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity or receptor interactions through binding, influencing cellular signaling pathways. Notably, it has been identified as a candidate for developing fluorescent probes for biological imaging , which allows for the visualization of cellular processes in real-time.

Applications in Research

- Fluorescent Probes: The compound's structure makes it suitable for use in developing fluorescent probes, enhancing imaging techniques in biological studies.

- Organic Electronics: It is also noted for its potential application in the production of organic light-emitting diodes (OLEDs), which are crucial in display technologies.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with structural similarities have shown potent inhibitory effects against various cancer cell lines, including those expressing high levels of epidermal growth factor receptor (EGFR) .

Case Studies

- Antiviral Properties: A related study highlighted that structural modifications at specific positions on the aromatic rings can enhance antiviral activity against retroviruses. Compounds bearing halogen substitutions demonstrated improved inhibitory effects on reverse transcriptase enzymes .

- Inhibition Studies: Another investigation focused on the synthesis of benzo[4,5]imidazo[2,1-b]thiazole derivatives showed that similar naphthalene-based compounds could inhibit tumor growth effectively in vitro, with IC50 values indicating promising therapeutic potential against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

- Substituent Effects: The presence of electron-withdrawing groups (like bromine and fluorine) on the phenyl ring significantly enhances the compound's reactivity and biological efficacy.

- Positioning of Functional Groups: Variations in the positioning of substituents can lead to different levels of activity against specific biological targets, as seen in numerous derivatives tested for antitumor properties .

Summary Table: Biological Activities and IC50 Values

常见问题

Q. Basic

- HPLC : Reverse-phase C18 column (λ = 254 nm) with acetonitrile/water gradients detects impurities.

- GC-MS : Identifies volatile byproducts from incomplete reactions.

- Elemental analysis : Confirms stoichiometry (C, H, N within ±0.4% of theoretical).

- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via TLC .

What mechanistic insights explain the regioselectivity of bromination at the naphthalene 6-position?

Advanced

The benzyloxy group at C-2 directs electrophilic bromination to C-6 via resonance activation. Computational studies (DFT) reveal:

- Charge distribution : Electron density at C-6 is higher due to conjugation with the benzyloxy group.

- Frontier orbitals : HOMO localization at C-6 favors electrophilic attack.

Experimental validation involves competitive bromination of model compounds (e.g., 2-methoxynaphthalene vs. unsubstituted naphthalene) .

How can conflicting toxicological data for naphthalene derivatives be reconciled?

Advanced

Conflicting data often arise from species-specific metabolism (e.g., murine vs. human CYP450 isoforms). Approaches:

- In vitro models : Use primary hepatocytes or liver microsomes to compare metabolic pathways.

- Dose-response curves : Identify NOAEL (no-observed-adverse-effect-level) thresholds across studies.

- Toxicokinetics : Measure plasma half-life and metabolite profiles (e.g., naphthoquinones) using LC-MS/MS .

What strategies improve yields in multi-step syntheses of poly-substituted naphthalenes?

Q. Advanced

- Protecting groups : Use TBS ethers for hydroxyl groups to prevent side reactions.

- Sequential coupling : Prioritize Suzuki-Miyaura coupling before introducing sensitive substituents (e.g., fluorine).

- Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours) for Pd-catalyzed steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。